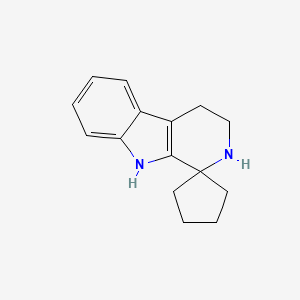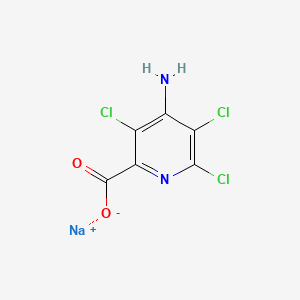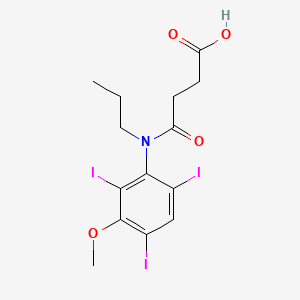
3'-Methoxy-N-propyl-2',4',6'-triiodosuccinanilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Methoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid is an organic compound characterized by the presence of methoxy, propyl, and triiodo groups attached to a succinanilic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid typically involves multiple steps, including the introduction of methoxy, propyl, and triiodo groups to the succinanilic acid core. Common synthetic routes may involve:
Iodination: Introduction of iodine atoms to the aromatic ring using reagents like iodine monochloride (ICl) or iodine in the presence of an oxidizing agent.
Methoxylation: Introduction of the methoxy group using methanol and a strong acid catalyst.
Propylation: Introduction of the propyl group through Friedel-Crafts alkylation using propyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Methoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The triiodo groups can be reduced to form diiodo or monoiodo derivatives.
Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under suitable conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of diiodo or monoiodo derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential use in diagnostic imaging due to the presence of iodine atoms, which are known for their radiopaque properties.
Industry: Used in the development of new materials and as a component in specialized industrial processes.
Mécanisme D'action
The mechanism of action of 3’-Methoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid depends on its specific application. In diagnostic imaging, for example, the iodine atoms in the compound interact with X-rays, providing contrast in imaging studies. The methoxy and propyl groups may influence the compound’s solubility and distribution in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Methoxy-N-propyl-2’,4’,6’-triiodobenzene: Similar structure but lacks the succinanilic acid backbone.
3’-Methoxy-N-propyl-2’,4’,6’-triiodophenol: Similar structure but contains a phenol group instead of succinanilic acid.
3’-Methoxy-N-propyl-2’,4’,6’-triiodoaniline: Similar structure but contains an aniline group instead of succinanilic acid.
Uniqueness
3’-Methoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid is unique due to the combination of methoxy, propyl, and triiodo groups attached to a succinanilic acid backbone. This unique structure imparts specific chemical and physical properties that can be leveraged in various scientific and industrial applications.
Propriétés
Numéro CAS |
37938-78-6 |
|---|---|
Formule moléculaire |
C14H16I3NO4 |
Poids moléculaire |
642.99 g/mol |
Nom IUPAC |
4-oxo-4-(2,4,6-triiodo-3-methoxy-N-propylanilino)butanoic acid |
InChI |
InChI=1S/C14H16I3NO4/c1-3-6-18(10(19)4-5-11(20)21)13-8(15)7-9(16)14(22-2)12(13)17/h7H,3-6H2,1-2H3,(H,20,21) |
Clé InChI |
INJFAIFVICOHIE-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C1=C(C(=C(C=C1I)I)OC)I)C(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Piperidine, 1-[(4-methylphenyl)azo]-](/img/structure/B14661485.png)
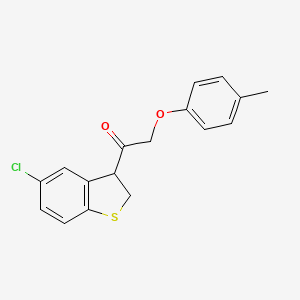

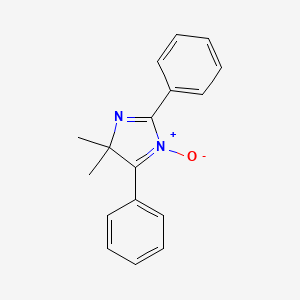

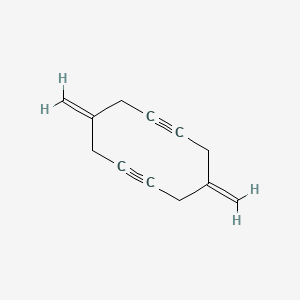
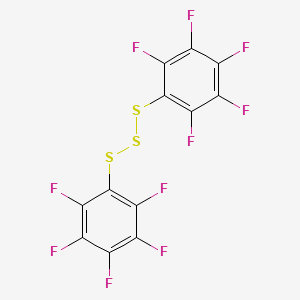
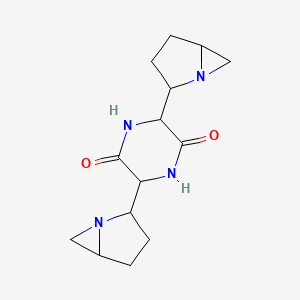
![2-[4-(Benzylamino)phenyl]propanoic acid](/img/structure/B14661523.png)
